Ganoderenicacidc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C30H44O7 |

|---|---|

Molecular Weight |

516.7 g/mol |

IUPAC Name |

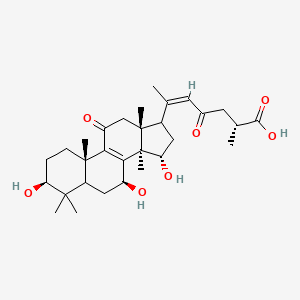

(Z,2R)-2-methyl-4-oxo-6-[(3S,7S,10S,13R,14R,15S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid |

InChI |

InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10-/t16-,18?,19+,21?,22+,23+,28+,29-,30+/m1/s1 |

InChI Key |

DIEUZIPSDUGWLD-KOXNGNSZSA-N |

Isomeric SMILES |

C[C@H](CC(=O)/C=C(/C)\C1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O)C(=O)O |

Canonical SMILES |

CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Ganoderic Acid C: A Technical Guide to its Pharmacological Landscape

This guide provides an in-depth exploration of the pharmacological properties of Ganoderic acid C, a prominent triterpenoid derived from the medicinal mushroom Ganoderma lucidum. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding, delves into the mechanistic underpinnings of its bioactivity, and presents validated experimental frameworks for its study.

Part 1: Core Compound Profile

Molecular Identity and Provenance

Ganoderic acids represent a class of highly oxidized lanostane-type triterpenoids that are major bioactive constituents of Ganoderma lucidum (Reishi or Lingzhi).[1][2] Within this class, Ganoderic acid C, including its closely related isomers Ganoderic acid C1 (GA-C1) and Ganoderic acid C2 (GA-C2), has been identified as a significant contributor to the mushroom's therapeutic effects.[1][3] These compounds are primarily isolated from the fruiting body and spores of the fungus.[4][5] The structural nuances between GA-C1 and GA-C2 lead to distinct, though sometimes overlapping, pharmacological activities, necessitating specific investigation for each isomer.

Physicochemical Characteristics

As tetracyclic triterpenoids, Ganoderic acids are lipophilic in nature. This property is crucial for their interaction with cellular membranes and intracellular signaling components. Their isolation and purification from crude extracts typically involve solvent extraction followed by chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), which leverages their chemical properties for separation and quantification.[5][6]

Part 2: Pharmacological Properties and Mechanisms of Action

The therapeutic potential of Ganoderic acid C is multifaceted, with robust evidence supporting its role in modulating inflammatory and immune responses.

Anti-inflammatory and Anti-asthmatic Activity (Ganoderic Acid C1)

A significant body of research points to GA-C1 as a potent anti-inflammatory agent, particularly relevant in the context of respiratory inflammation and asthma.[7][8] Its efficacy has been demonstrated in models of steroid-resistant, neutrophil-dominant asthma, a challenging clinical phenotype.[7]

Mechanistic Insights: The primary mechanism for GA-C1's anti-inflammatory effect is the potent suppression of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[9][10] This inhibition has been observed in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells) and, critically, in peripheral blood mononuclear cells (PBMCs) from human asthma patients.[9][10]

The causality of this TNF-α reduction is rooted in the downregulation of multiple intracellular signaling cascades:

-

NF-κB Pathway: GA-C1 inhibits the activation of Nuclear Factor kappa-B (NF-κB), a master regulator of inflammatory gene expression. This is evidenced by reduced phosphorylation of IκB-α and the p65 subunit of NF-κB.[9][11] By preventing the nuclear translocation of p65, GA-C1 effectively halts the transcription of TNF-α and other inflammatory mediators.

-

MAPK and AP-1 Pathways: The compound also partially suppresses the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein 1 (AP-1) signaling pathways. Specifically, it reduces the expression of p-ERK1/2, p-JNK, and the AP-1 component c-Jun, further contributing to the decreased production of inflammatory cytokines.[9][10]

Beyond cytokine inhibition, GA-C1 mitigates other pathological features of asthma by:

-

Reducing Oxidative Stress: It significantly decreases the production of intracellular Reactive Oxygen Species (ROS) in human lung epithelial cells.[7][12]

-

Inhibiting Mucus Production: GA-C1 suppresses the gene expression of Mucin 5AC (MUC5AC), the predominant mucin associated with asthma exacerbations.[7][12]

Immunomodulatory Properties (Ganoderic Acid C2)

GA-C2 demonstrates significant immunomodulatory activity, particularly in the context of chemotherapy-induced immunosuppression.[13] Cyclophosphamide, a common chemotherapeutic agent, can cause severe side effects like bone marrow suppression and immunosuppression.[13] GA-C2 has been shown to counteract these effects.

Mechanistic Insights: Animal studies have shown that GA-C2 treatment can restore immune homeostasis in cyclophosphamide-treated mice.[13][14] The core mechanism involves the modulation of key immune signaling molecules and cytokines.

-

Upregulation of TNF and STAT3: Network pharmacology and subsequent experimental validation identified Tumor Necrosis Factor (TNF) and Signal Transducer and Activator of Transcription 3 (STAT3) as crucial targets.[13] GA-C2 treatment was found to increase the expression levels of TNF and STAT3 genes, which are vital for immune response and hematopoietic function.[13][15]

-

Restoration of Immune Cells and Cytokines: GA-C2 administration leads to a significant improvement in the counts of white blood cells (WBC), neutrophils, and lymphocytes. It also ameliorates the cyclophosphamide-induced decline in key inflammatory and regulatory cytokines, including TNF-α, IL-12, IL-4, and IFN-γ, and boosts immunoglobulin (IgA and IgG) levels.[14]

Additional Bioactivities

-

Antihistamine Effect (GA-C2): GA-C2 has been shown to inhibit histamine release from rat mast cells, suggesting a role in managing allergic reactions.[3][16]

-

Anti-HIV Activity (GA-C1): Along with other ganoderic acids, GA-C1 has been identified as possessing anti-HIV-1 activity, highlighting its potential as a broad-spectrum antiviral agent.[3][4]

-

Aldose Reductase Inhibition (GA-C2): GA-C2 is an inhibitor of aldose reductase, an enzyme implicated in diabetic complications.[14]

Part 3: Experimental Protocols & Data

The validation of Ganoderic acid C's pharmacological properties relies on robust and reproducible experimental designs. The following protocols represent standard methodologies in the field.

Protocol: Quantification of Ganoderic Acid C by HPLC

-

Objective: To accurately determine the concentration of Ganoderic acid C in a sample (e.g., fungal extract).

-

Rationale: HPLC provides a reliable method for separating and quantifying individual triterpenoids from a complex mixture. A C18 column is chosen for its affinity for lipophilic molecules like ganoderic acids.

-

Methodology:

-

Sample Preparation: An extract of Ganoderma is dissolved in methanol for LC-MS analysis.[5]

-

Chromatographic System: A reverse-phase HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is used.[6]

-

Mobile Phase: A gradient elution system is employed, typically using a mixture of acetonitrile and an acidified aqueous solution (e.g., 2% acetic acid).[6]

-

Flow Rate: A constant flow rate, such as 0.8 mL/min, is maintained.[6]

-

Detection: A Diode-Array Detector (DAD) is set to a wavelength of 252 nm, which is optimal for detecting the chromophores in ganoderic acids.[6]

-

Quantification: A standard curve is generated using a purified Ganoderic acid C standard of known concentrations. The peak area from the sample chromatogram is compared against this curve to determine the concentration.[6]

-

Protocol: In Vitro TNF-α Suppression Assay

-

Objective: To evaluate the ability of Ganoderic acid C1 to inhibit TNF-α production in macrophages.

-

Rationale: RAW 264.7 murine macrophages are a standard cell line for studying inflammatory responses, as they reliably produce TNF-α upon stimulation with LPS. This provides a controlled in vitro system to test the direct anti-inflammatory effects of a compound.

-

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in appropriate media until they reach optimal confluency.

-

Treatment: Cells are pre-treated with varying concentrations of GA-C1 for a specified period (e.g., 1 hour).

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response, while a control group remains unstimulated.

-

Incubation: The cells are incubated for a period sufficient for TNF-α production (e.g., 24 hours).

-

Quantification: The cell culture supernatant is collected, and the concentration of TNF-α is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[9]

-

Data Analysis: The TNF-α levels in the GA-C1 treated groups are compared to the LPS-only stimulated group to determine the percentage of inhibition.

-

Protocol: In Vivo Cyclophosphamide-Induced Immunosuppression Model

-

Objective: To assess the immunomodulatory effect of Ganoderic acid C2 in an in vivo model.

-

Rationale: This model mimics the immunosuppressive state often seen in patients undergoing chemotherapy. By administering the test compound, one can evaluate its potential to restore immune function, making the results highly relevant for translational research.

-

Methodology:

-

Animal Model: BALB/c or similar mouse strains are used.

-

Immunosuppression Induction: Mice are treated with cyclophosphamide (CY) to induce immunosuppression.[13]

-

Treatment Groups: Animals are divided into groups: a vehicle control, a CY-only model group, and CY groups treated with different doses of GA-C2 (e.g., 10-40 mg/kg, administered orally daily for 14 days).[14]

-

Monitoring: Body weight and immune organ indices (spleen, thymus) are monitored throughout the experiment.

-

Sample Collection: At the end of the treatment period, blood samples are collected for hematological analysis (WBC, neutrophil, lymphocyte counts) and for measuring serum cytokine and immunoglobulin levels via ELISA.[13][14]

-

Gene Expression Analysis: Tissues from immune organs can be harvested to analyze the expression of target genes like TNF and STAT3 using RT-qPCR.[13]

-

Data Analysis: Parameters from the GA-C2 treated groups are compared with the CY-only group to determine the extent of immune restoration.

-

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on Ganoderic acid C2.

Table 1: In Vivo Effects of Ganoderic Acid C2 on Immunological Parameters in a Cyclophosphamide (CY) Model [14]

| Parameter | CY Model Group | CY + GA-C2 (40 mg/kg) Group | Outcome |

|---|---|---|---|

| White Blood Cell Count | Significantly Decreased | Significantly Improved | Immune Cell Restoration |

| Neutrophil Count | Significantly Decreased | Significantly Improved | Immune Cell Restoration |

| Lymphocyte Count | Significantly Decreased | Significantly Improved | Immune Cell Restoration |

| Serum TNF-α Level | Significantly Decreased | Significantly Improved | Cytokine Modulation |

| Serum IL-12 Level | Significantly Decreased | Significantly Improved | Cytokine Modulation |

| Serum IgA Level | Significantly Decreased | Significantly Improved | Immunoglobulin Restoration |

| Serum IgG Level | Significantly Decreased | Significantly Improved | Immunoglobulin Restoration |

Table 2: Aldose Reductase Inhibition by Ganoderic Acid C2 [14]

| Compound | Target Enzyme | IC₅₀ Value | Pharmacological Activity |

|---|

| Ganoderic Acid C2 | Aldose Reductase | 43.8 µM | Potential for Diabetic Complication Therapy |

Part 4: Conclusion and Future Directions

Ganoderic acid C, encompassing its C1 and C2 isomers, presents a compelling profile as a multi-target therapeutic agent. GA-C1's potent anti-inflammatory and anti-asthmatic properties, driven by its inhibition of the NF-κB, MAPK, and AP-1 pathways, position it as a strong candidate for novel respiratory disease therapies. Concurrently, GA-C2's ability to reverse chemotherapy-induced immunosuppression by modulating TNF and STAT3 expression offers a promising avenue for supportive care in oncology.

While the current body of evidence is robust, further research is warranted. Key future directions should include:

-

Clinical Trials: Transitioning the promising preclinical findings, particularly for asthma and immunosuppression, into well-designed human clinical trials.

-

Pharmacokinetic and Bioavailability Studies: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of Ganoderic acid C is essential for optimizing dosing and delivery systems.

-

Cancer Research: While other ganoderic acids have been studied for anti-cancer effects, the direct cytotoxic and anti-metastatic potential of Ganoderic acid C remains a relatively underexplored area that deserves investigation.[17]

Part 5: References

-

The Efficacy & Molecular Mechanisms of a Terpenoid Compound Ganoderic Acid C1 on Corticosteroid-Resistant Neutrophilic Airway Inflammation: In vivo and in vitro Validation. (2024). PubMed Central. [Link]

-

Radwan, F. F. Y., Perez, J. M., & Haque, A. (2011). Apoptotic and Immune Restoration Effects of Ganoderic Acids Defin. Longdom Publishing. [Link]

-

Anti-Inflammatory Potential of Ganoderma lucidum Triterpenes: A Systematic Review and Meta-Analysis of Preclinical Evidence. (2023). PubMed Central. [Link]

-

Liu, C., et al. (2015). Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients. PubMed Central. [Link]

-

Sui, Q., et al. (2025). Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis. R Discovery. [Link]

-

Effects of ganoderic acid A on lipopolysaccharide‑induced proinflammatory cytokine release from primary mouse microglia cultur. (2017). Semantic Scholar. [Link]

-

Activation of FXR by Ganoderic Acid A Promotes Remyelination in Multiple Sclerosis via Anti-inflammation and Regeneration Mechanism. (2021). ResearchGate. [Link]

-

Multi-omics Integration Identifies Ganoderic Acid A as a TNFα Inhibitor for Treating Sepsis-Related Liver Injury. (2024). Frontiers. [Link]

-

Anticancer and Antioxidant Activities in Ganoderma lucidum Wild Mushrooms in Poland, as Well as Their Phenolic and Triterpenoid Compounds. (2023). MDPI. [Link]

-

Starving cancer cells: Researchers unveil new function of ganoderic acid. (2024). ecancer. [Link]

-

Sui, Q., et al. (2025). Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis. PubMed. [Link]

-

Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective. (2022). PubMed Central. [Link]

-

Zhang, Y., et al. (2023). Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation. National Institutes of Health. [Link]

-

Radwan, F. F. Y., Perez, J. M., & Haque, A. (2011). Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer. PubMed Central. [Link]

-

Liu, C., et al. (2015). Ganoderic acid C1 isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients. PubMed. [Link]

-

Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years. (2024). MDPI. [Link]

-

Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMI suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients. (2015). ResearchGate. [Link]

-

The Efficacy & Molecular Mechanisms of a Terpenoid Compound Ganoderic Acid C1 on Corticosteroid-Resistant Neutrophilic Airway Inflammation: In vivo and in vitro Validation. (2024). Taylor & Francis Online. [Link]

-

A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids. (2023). MDPI. [Link]

-

Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning. (2023). BMC Pharmacology and Toxicology. [Link]

-

An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam. (2015). Hindawi. [Link]

-

Synthesis of Ganoderic Acids Loaded Zein-Chitosan Nanoparticles and Evaluation of Their Hepatoprotective Effect on Mice Given Excessive Alcohol. (2024). PubMed Central. [Link]

-

Immunomodulatory Effects of Ganoderma lucidum Bioactive Compounds on Gut–Brain and Gut–Liver Axis Disorders. (2024). PubMed Central. [Link]

-

Chen, Y., et al. (2009). Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae. Journal of Food and Drug Analysis. [Link]

-

In Vitro Antioxidant Activity and In Vivo Hepatoprotective Effects of Ethanolic Extracts from Wall-Broken Ganoderma Lucidum Spores. (2020). ResearchGate. [Link]

-

An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam. (2015). ResearchGate. [Link]

-

Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition. (2022). Food & Function. [Link]

-

Ganoderma lucidum: Novel Insight into Hepatoprotective Potential with Mechanisms of Action. (2023). MDPI. [Link]

-

Ganoderma lucidum dry extract supplementation modulates T lymphocyte function in older women. (2024). Cambridge University Press. [Link]

-

The Triterpenoid High-Performance Liquid Chromatography Analytical Profiles of the Mycelia of Ganoderma lucidum (lingzhi). (2022). MDPI. [Link]

-

Quality evaluation of commercial products of Ganoderma lucidummade from its fruiting body and spore. (2021). AKJournals. [Link]

Sources

- 1. plantaanalytica.com [plantaanalytica.com]

- 2. Immunomodulatory Effects of Ganoderma lucidum Bioactive Compounds on Gut–Brain and Gut–Liver Axis Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. akjournals.com [akjournals.com]

- 6. jfda-online.com [jfda-online.com]

- 7. The Efficacy & Molecular Mechanisms of a Terpenoid Compound Ganoderic Acid C1 on Corticosteroid-Resistant Neutrophilic Airway Inflammation: In vivo and in vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ganoderic acid C1 isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of triterpenoids from Ganoderma.

Ganoderma Triterpenoids: A Technical Guide to Biological Activity, Mechanisms, and Isolation

Executive Summary

This technical guide provides a rigorous analysis of the triterpenoids found in Ganoderma lucidum (Lingzhi), focusing on their structural chemistry, pharmacological mechanisms, and isolation methodologies. Designed for drug development professionals and senior researchers, this document synthesizes recent data on the anticancer, hepatoprotective, and anti-inflammatory activities of Ganoderic Acids (GAs). It addresses the critical challenge of bioavailability and outlines optimized extraction protocols to ensure reproducibility in experimental settings.

Structural Diversity & Chemistry

The bioactive triterpenoids of Ganoderma are primarily highly oxidized lanostane-type tetracyclic triterpenes. Over 150 distinct triterpenoids have been identified, characterized by a lanostane ergosterol skeleton.

-

Key Compounds:

-

Ganoderic Acids (A, B, C1, D, F, H, T): Characterized by a C-30 carboxyl group.

-

Lucidenic Acids: Often possess a C-24/C-25 double bond or hydroxyl groups.

-

Ganoderols & Ganoderals: Alcohol and aldehyde derivatives.

-

-

Structure-Activity Relationship (SAR):

-

Hydroxyl Groups: The presence of a hydroxyl group at C-15 (e.g., Ganoderic Acid A) enhances cytotoxicity against tumor cells.

-

Acetylation: Acetylation at C-3 often reduces biological activity, suggesting the free hydroxyl is crucial for receptor binding.

-

Carbonyl Groups: A carbonyl at C-3 or C-7 is associated with strong inhibition of cholesterol synthesis and cytotoxicity.

-

Extraction & Isolation Methodologies

Reproducibility in Ganoderma research is often hampered by inconsistent extraction methods. The following protocol is validated for maximizing triterpenoid yield while minimizing polysaccharide contamination.

Optimized Extraction Workflow

Objective: Isolation of a triterpenoid-enriched fraction (TEF) free from water-soluble polysaccharides.

-

Pre-treatment: Pulverize dried G. lucidum fruiting bodies to a fine powder (40–60 mesh).

-

Primary Extraction:

-

Solvent: 95-100% Ethanol (anhydrous is preferred to exclude polysaccharides).

-

Conditions: Heat reflux at 60–70°C for 2–6 hours or Ultrasound-Assisted Extraction (UAE) at 100W, 40 min.

-

Ratio: 1:20 (w/v).

-

-

Concentration: Evaporate ethanol under reduced pressure (rotary evaporator) to obtain a crude oleoresin.

-

Fractionation (The Critical Step):

-

Resuspend crude extract in water.

-

Partition sequentially with Chloroform (CHCl₃) . Triterpenoids partition into the chloroform layer; polysaccharides remain in the aqueous phase.

-

-

Purification:

-

Collect the CHCl₃ layer and evaporate to dryness.

-

Further Purification: Silica gel column chromatography (Eluent: CHCl₃/MeOH gradient) or High-Speed Counter-Current Chromatography (HSCCC).

-

Visual: Extraction & Isolation Flowchart

Caption: Optimized workflow for isolating lipophilic triterpenoids while excluding hydrophilic polysaccharides.

Therapeutic Mechanisms

Anticancer Activity

Ganoderic acids (GAs) exert pleiotropic effects on cancer cells, targeting multiple hallmarks of cancer simultaneously.[1]

-

Apoptosis Induction:

-

Mechanism: GAs (specifically GA-A, GA-D, GA-T) trigger the intrinsic mitochondrial pathway . They induce the translocation of Bax to the mitochondria, causing cytochrome c release.

-

Execution: This activates Caspase-9 and subsequently Caspase-3, leading to PARP cleavage and DNA fragmentation.

-

Regulation: Downregulation of anti-apoptotic Bcl-2 and Bcl-xL.

-

-

Cell Cycle Arrest:

-

GAs induce G1/S or G2/M phase arrest depending on the cell line (e.g., HeLa, HepG2) by modulating Cyclin-Dependent Kinases (CDKs) and p21/p27 expression.

-

-

Signaling Pathways:

-

PI3K/Akt/mTOR: GAs dephosphorylate Akt, blocking survival signaling.

-

NF-κB: Inhibition of IκBα phosphorylation prevents NF-κB nuclear translocation, suppressing survival and inflammatory genes.

-

MDM2-p53: GA-A derivatives have been shown to bind MDM2, preventing p53 degradation and restoring tumor suppressor function.

-

Hepatoprotection

Triterpenoids offer robust protection against chemical liver injury (e.g., CCl₄, alcohol).[2]

-

CYP2E1 Inhibition: GAs inhibit Cytochrome P450 2E1. This prevents the bioactivation of toxins like CCl₄ into destructive trichloromethyl radicals ([3]•CCl₃), thereby reducing lipid peroxidation.[2]

-

Nrf2/HO-1 Activation: Upregulation of the Nrf2 transcription factor leads to increased expression of Heme Oxygenase-1 (HO-1) and glutathione (GSH), enhancing the liver's antioxidant capacity.

-

Anti-fibrotic: Suppression of Hepatic Stellate Cell (HSC) activation via TGF-β1/Smad signaling inhibition.

Anti-inflammatory & Immunomodulation[4][5][6]

-

Mechanism: Suppression of TLR4 signaling leads to reduced production of TNF-α, IL-6, and IL-1β.[4]

-

Target: Direct inhibition of the NF-κB pathway and MAPK phosphorylation (JNK, p38).

Visual: Mechanistic Signaling Pathway

Caption: Convergence of Ganoderic Acids on apoptotic, inflammatory, and antioxidant signaling nodes.

Pharmacokinetics & Bioavailability

Despite potent in vitro activity, the clinical translation of Ganoderma triterpenoids is challenged by poor bioavailability.

-

Absorption: Rapid absorption (Tmax < 1 hour) but low absolute bioavailability (e.g., GA-A is ~10-18% in rats).[5]

-

Metabolism: Extensive hepatic first-pass metabolism.

-

Solubility: Highly lipophilic, leading to poor aqueous solubility.

-

Advanced Delivery Systems:

-

Solid Lipid Nanoparticles (SLNs): Have been shown to increase bioavailability by >3-fold (e.g., from 22% to 70%).

-

Nanogels: Effective for topical delivery (e.g., frostbite treatment), enhancing epidermal accumulation by 5-fold compared to conventional gels.

-

| Parameter | Characteristic | Implication for Drug Dev |

| Tmax | 0.5 – 1.0 hr | Rapid onset of action. |

| Half-life (t1/2) | 0.6 – 2.5 hr | Requires frequent dosing or sustained-release formulation. |

| Bioavailability | Low (<20%) | Critical Bottleneck: Requires nano-formulation (SLN/Liposome). |

| Food Effect | Decreased Cmax | Administration in fasted state or with lipid carriers recommended. |

Experimental Protocols

The following protocols are standard for validating the biological activity of isolated triterpenoids.

MTT Cytotoxicity Assay

-

Seeding: Seed cancer cells (e.g., HepG2, MCF-7) at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Treat with serial dilutions of purified Ganoderic Acid (0–100 µM) for 24h/48h. Include DMSO control (<0.1%).

-

MTT Addition: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Measurement: Read Absorbance at 570 nm. Calculate IC50.

Western Blotting for Apoptosis Markers

-

Lysis: Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors.

-

Separation: Resolve proteins (20-40 µg) on 10-12% SDS-PAGE.

-

Transfer: Transfer to PVDF membrane.

-

Blocking: Block with 5% non-fat milk for 1h.

-

Primary Antibodies: Incubate overnight at 4°C with:

-

Anti-Cleaved Caspase-3 (1:1000)

-

Anti-Bax / Anti-Bcl-2 (1:1000)

-

Anti-p-Akt (Ser473) (1:1000)

-

Anti-GAPDH (Loading Control)

-

-

Detection: HRP-conjugated secondary antibody + ECL substrate.

References

-

Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs. Frontiers in Pharmacology. (2024). Link

-

Anti-cancer Properties of Triterpenoids Isolated From Ganoderma lucidum - A Review. Expert Opinion on Investigational Drugs. (2013). Link

-

Ganoderic acid A derivative induces apoptosis of cervical cancer cells by inhibiting JNK pathway. Journal of Cancer. (2024). Link

-

Anti-inflammatory Effects of Ganoderma lucidum Triterpenoid in Human Crohn's Disease Associated with Downregulation of NF-κB Signaling. Inflammatory Bowel Diseases. (2015). Link

-

Extraction optimization and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth. Journal of Food Science and Technology. (2015). Link

-

Hepatoprotective effect of crude polysaccharides extracted from Ganoderma lucidum against carbon tetrachloride-induced liver injury in mice. International Journal of Molecular Sciences. (2015). Link

-

Pharmacokinetics and Oral Bioavailability of Ganoderic Acid A by High Performance Liquid Chromatography-Tandem Mass Spectrometry. International Journal of Pharmacology. (2015). Link

-

Nanogel for dermal application of the triterpenoids isolated from Ganoderma lucidum (GLT) for frostbite treatment. Drug Development and Industrial Pharmacy. (2014).[6][7] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Hepatoprotective effect of crude polysaccharides extracted from Ganoderma lucidum against carbon tetrachloride-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Nanogel for dermal application of the triterpenoids isolated from Ganoderma lucidum (GLT) for frostbite treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Degradation Profile of Ganoderic Acid C

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ganoderic acid C, a prominent member of the highly oxygenated lanostane-type triterpenoids from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest for its diverse pharmacological activities. As this promising natural product progresses through the drug development pipeline, a thorough understanding of its chemical stability and degradation profile becomes paramount. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the stability of Ganoderic acid C, its degradation pathways under various stress conditions, and strategies for its stabilization. By synthesizing current scientific knowledge with practical insights, this guide aims to serve as an essential resource for ensuring the quality, safety, and efficacy of Ganoderic acid C-based therapeutics.

The Chemical Landscape of Ganoderic Acid C

Ganoderic acid C possesses a complex tetracyclic lanostane skeleton, characterized by a multitude of functional groups that contribute to both its biological activity and its susceptibility to degradation.

Chemical Structure:

-

IUPAC Name: (3β,7β,15α,20E)-3,7,15-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid

-

Molecular Formula: C₃₀H₄₄O₇

-

Molecular Weight: 516.7 g/mol

Key Structural Features and Susceptibilities:

The intricate architecture of Ganoderic acid C features several reactive sites prone to chemical transformation:

-

Hydroxyl Groups (-OH): Located at positions C-3, C-7, and C-15, these groups are susceptible to oxidation and esterification.

-

Ketone Groups (C=O): Positioned at C-11 and C-23, these are sites for potential reduction reactions.

-

Carboxylic Acid Group (-COOH): The C-26 carboxylic acid can undergo esterification or salt formation.

-

Double Bonds (C=C): The conjugated double bond system at C-8 and the double bond at C-20(22) are susceptible to oxidation and isomerization.

-

Allylic Positions: The positions adjacent to the double bonds are prone to oxidation.

Caption: Chemical structure of Ganoderic Acid C.

Factors Influencing the Stability of Ganoderic Acid C

The stability of Ganoderic acid C is intricately linked to its chemical environment. Several key factors can significantly impact its integrity in both solid and solution states.[1]

pH

Ganoderic acids, in general, are susceptible to acid-catalyzed degradation.[1] The presence of acidic conditions can promote hydrolysis and isomerization reactions, leading to a loss of potency and the formation of unwanted byproducts. While specific data for Ganoderic acid C is limited, it is crucial to maintain a pH-controlled environment, particularly in solution, to prevent acid-mediated degradation.

Temperature

Elevated temperatures can accelerate the rate of chemical degradation.[1] Thermal stress can induce oxidation, dehydration, and other decomposition reactions. For long-term storage, solid Ganoderic acid C should be kept at -20°C, a condition under which it has been reported to be stable for at least four years.[1] Solutions of Ganoderic acid C are considerably less stable than the solid form and should be prepared fresh whenever possible.[1] If short-term storage of solutions is necessary, they should be stored at low temperatures (-20°C or -80°C) and protected from light.[1]

Light

Exposure to light, particularly ultraviolet (UV) radiation, can trigger photochemical degradation reactions.[1] The conjugated double bond system in Ganoderic acid C is a potential chromophore that can absorb light energy, leading to isomerization, oxidation, or the formation of photoproducts. Therefore, it is imperative to protect both solid samples and solutions of Ganoderic acid C from light by using amber vials or other light-blocking containers.[1]

Oxidizing Agents

The presence of oxidizing agents, such as peroxides, can lead to the oxidative degradation of Ganoderic acid C. The multiple hydroxyl groups and double bonds in the molecule are particularly vulnerable to oxidation. This can result in the formation of new ketone or epoxide functionalities, or even cleavage of the carbon skeleton.

Degradation Profile: Pathways and Potential Products

To ensure the development of a stable drug product and a reliable stability-indicating analytical method, a thorough understanding of the degradation pathways of Ganoderic acid C is essential. Forced degradation studies, conducted under ICH-prescribed stress conditions, are a cornerstone of this process.[1]

Forced Degradation Studies: A Methodological Approach

Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation products and elucidate degradation pathways.

Objective: To investigate the intrinsic stability of Ganoderic acid C and identify its potential degradation products under various stress conditions.

Experimental Protocol: Forced Degradation of Ganoderic Acid C

-

Sample Preparation: Prepare a stock solution of Ganoderic acid C in a suitable solvent (e.g., methanol or a methanol/water mixture) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for 24 hours.[1]

-

Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for 24 hours.[1]

-

Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for 24 hours.[1]

-

Thermal Degradation: Expose the solid compound to 105°C for 24 hours.[1]

-

Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.[1]

-

-

Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all stressed samples, alongside an unstressed control sample, using a validated stability-indicating analytical method, such as HPLC or LC-MS/MS.[1]

-

Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.[1] Characterize the structure of the major degradation products using techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Caption: Workflow for Forced Degradation Studies.

Predicted Degradation Pathways and Products

Based on the chemical structure of Ganoderic acid C and the known reactivity of similar triterpenoids, several degradation pathways can be postulated:

-

Isomerization and Epimerization: Acidic or basic conditions can lead to the isomerization of the double bond at C-20(22) or epimerization at chiral centers, particularly those adjacent to carbonyl groups.

-

Hydrolysis: Under harsh acidic or basic conditions, ester functionalities, if present as derivatives, would be susceptible to hydrolysis.

-

Oxidation: The hydroxyl groups can be oxidized to ketones. The double bonds can be oxidized to form epoxides, which may further hydrolyze to diols. Oxidative cleavage of the double bonds is also a possibility under strong oxidizing conditions.

-

Photodegradation: UV radiation can induce isomerization of the conjugated double bond system or lead to the formation of photoproducts through radical mechanisms.

Identification of Degradation Products:

The identification of degradation products is a critical step. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for this purpose. The fragmentation patterns observed in the mass spectra of the parent compound and its degradation products can provide valuable structural information. For definitive structural elucidation of major degradants, isolation followed by NMR spectroscopy is often necessary.

Analytical Methodologies for Stability Assessment

Robust analytical methods are essential for accurately monitoring the stability of Ganoderic acid C and quantifying its degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common method for the analysis of ganoderic acids.[2] A stability-indicating HPLC method must be able to resolve Ganoderic acid C from all its potential degradation products and formulation excipients.

Typical HPLC Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed.[1][2]

-

Flow Rate: Typically around 1.0 mL/min.[1]

-

Detection: UV detection at a wavelength where Ganoderic acid C exhibits significant absorbance (e.g., around 252 nm).[2]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and LC-MS/MS are invaluable for the identification and quantification of Ganoderic acid C and its degradation products, especially at low concentrations. The high selectivity and sensitivity of mass spectrometry allow for the detection of trace-level impurities and provide structural information through fragmentation analysis.

Strategies for Enhancing the Stability of Ganoderic Acid C

Given its susceptibility to degradation, appropriate formulation and storage strategies are crucial to ensure the stability of Ganoderic acid C.

Formulation Strategies

-

pH Control: The use of appropriate buffer systems to maintain the pH of liquid formulations in a range where Ganoderic acid C is most stable is critical.

-

Excipient Selection: Careful selection of excipients is necessary to avoid incompatibilities that could accelerate degradation. The impact of common excipients on the stability of Ganoderic acid C should be thoroughly investigated during pre-formulation studies.

-

Antioxidants: The inclusion of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), may help to mitigate oxidative degradation.

-

Encapsulation: Encapsulation technologies, such as the formation of inclusion complexes with cyclodextrins or the use of nanodispersions, can protect Ganoderic acid C from degradative environmental factors like light, oxygen, and reactive species.[3]

Caption: Key strategies for stabilizing Ganoderic Acid C.

Storage and Handling

-

Solid Form: Store solid Ganoderic acid C at -20°C or below in a tightly sealed, light-resistant container.[1]

-

Solutions: Prepare solutions fresh for use. If storage is unavoidable, aliquot into single-use vials to minimize freeze-thaw cycles, store at -20°C or -80°C, and protect from light.[1]

-

Inert Atmosphere: For highly sensitive applications or long-term storage of solutions, consider purging the container with an inert gas like nitrogen or argon to displace oxygen.

Conclusion

The chemical stability of Ganoderic acid C is a critical attribute that must be thoroughly understood and controlled throughout the drug development process. Its complex structure, with multiple reactive functional groups, renders it susceptible to degradation by pH, temperature, light, and oxidation. A comprehensive understanding of its degradation pathways, facilitated by well-designed forced degradation studies and advanced analytical techniques, is essential for the development of robust and reliable formulations. By implementing appropriate stabilization strategies, including pH control, the use of antioxidants, and innovative formulation technologies like encapsulation, the integrity of Ganoderic acid C can be preserved, ensuring its therapeutic potential is fully realized. This guide provides a foundational framework for researchers and developers to navigate the challenges of working with this promising natural product.

References

-

(PDF) Improved ganoderic acids production in Ganoderma lucidum by wood decaying components - ResearchGate. (2017, April 19). Retrieved February 6, 2026, from [Link]

-

Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae - Journal of Food and Drug Analysis. (n.d.). Retrieved February 6, 2026, from [Link]

-

Ganoderic Acid A Metabolites and Their Metabolic Kinetics - Frontiers. (2017, March 6). Retrieved February 6, 2026, from [Link]

-

The Development of Novel Ganoderic-Acid-Encapsulated Nanodispersions Using the Combination of Ultrasonic Cavitation and Solvent Evaporation through Response Surface Optimization - MDPI. (2023, June 21). Retrieved February 6, 2026, from [Link]

-

Ganoderic acid - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

-

Ganoderic Acid A Metabolites and Their Metabolic Kinetics - PMC - NIH. (2017, March 7). Retrieved February 6, 2026, from [Link]

-

Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC - NIH. (2012, May 7). Retrieved February 6, 2026, from [Link]

-

Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - MDPI. (2024, October 21). Retrieved February 6, 2026, from [Link]

-

(PDF) Ganoderic Acid A Metabolites and Their Metabolic Kinetics - ResearchGate. (2017, March 7). Retrieved February 6, 2026, from [Link]

-

Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - MDPI. (2023, March 4). Retrieved February 6, 2026, from [Link]

-

Cyclodextrins facilitate the efficient secretion of an anti-tumor triterpenoid ganoderic acid HLDOA by Saccharomyces cerevisiae - PubMed. (2020, April 23). Retrieved February 6, 2026, from [Link]

Sources

Ganoderic acid C molecular formula and weight.

Topic: Ganoderic Acid C: Molecular Characterization, Biosynthesis, and Pharmacological Applications Content Type: Technical Monograph / Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals[1][2]

Physicochemical Identity, Biosynthetic Logic, and Therapeutic Mechanisms[1][2][3]

Executive Summary

Ganoderic Acid C (GAC), often cataloged as Ganoderic Acid C1 in modern chemical libraries to distinguish it from structural isomers, is a highly oxygenated lanostane-type triterpenoid isolated from Ganoderma lucidum.[1][2][3][4][5] Unlike its counterparts (e.g., Ganoderic Acid A or B), GAC is characterized by a specific oxidation pattern—typically a 3,11,15,23-tetraoxo-7-hydroxy motif—that confers distinct lipophilicity and binding affinities for molecular targets such as histamine receptors and NF-κB signaling proteins.[1][2][3] This guide provides a definitive technical analysis of GAC, resolving nomenclature ambiguities and detailing reproducible protocols for its isolation and study.

Physicochemical Profile & Molecular Identity[4][6][7][8]

The precise identification of Ganoderic Acid C is critical due to the prevalence of structural isomers (e.g., Ganoderenic Acid C, Ganoderic Acid C2) in Ganoderma species.[1][3] The data below refers to the canonical Ganoderic Acid C (C1) .[1][6][3][5][7][8]

Core Chemical Data[1][2][4]

| Parameter | Technical Specification |

| Common Name | Ganoderic Acid C (Synonym: Ganoderic Acid C1) |

| CAS Registry Number | 95311-97-0 |

| IUPAC Name | (7$\beta$,25R)-7-hydroxy-3,11,15,23-tetraoxo-lanost-8-en-26-oic acid |

| Molecular Formula | C |

| Molecular Weight | 514.65 g/mol |

| Physical State | White to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Insoluble in Water |

| UV | ~253-254 nm (Methanol) |

Structural Logic

The molecule is built on a tetracyclic lanostane skeleton.[3] Its biological potency stems from the high degree of oxidation:

-

C-3, C-11, C-15, C-23 Ketones: These carbonyl groups create a rigid, polar surface area, influencing interaction with viral proteases (e.g., HIV-1 protease) and inflammatory mediators.[1][2][3][5]

-

C-26 Carboxylic Acid: Provides the acidic character and solubility properties utilized in extraction (e.g., alkaline solubility).[1][2][3][5]

-

C-7 Hydroxyl: A critical hydrogen-bond donor site.[1][2][3][5]

Biosynthetic Origin

Ganoderic Acid C is a product of the Mevalonate (MVA) Pathway , diverging from primary sterol synthesis at Lanosterol.[3][5] The transformation involves cyclization of squalene followed by a series of regio-selective oxidations catalyzed by Cytochrome P450 monooxygenases (CYPs).[1][2][3][5]

Pathway Visualization

The following diagram illustrates the metabolic flux from Acetyl-CoA to the specific triterpenoid scaffold of GAC.[2][3]

Figure 1: Biosynthetic pathway of Ganoderic Acid C from the Mevalonate precursor, highlighting key enzymatic oxidation steps.[1][2][3][5]

Extraction & Quantification Protocol

To ensure scientific integrity, the isolation of GAC requires a method that separates it from structurally similar congeners (e.g., Ganoderic Acids A, B, and D).[1]

Isolation Workflow

Principle: Acidic triterpenoids are extracted using polar organic solvents, followed by liquid-liquid partitioning to remove non-polar lipids and water-soluble polysaccharides.[1][2][3][5]

Step-by-Step Methodology:

-

Biomass Prep: Dry G. lucidum fruiting bodies at 50°C and pulverize to <40 mesh.[2][3][5]

-

Primary Extraction: Reflux with 95% Ethanol (1:20 w/v) for 2 hours (x3 cycles). Combine filtrates and evaporate to dryness under vacuum.

-

Partitioning:

-

Extract with Chloroform (removes low-polarity lipids).[1][2][3][5] Discard chloroform layer (or keep if analyzing neutral triterpenes).[1][2][3][5]

-

Adjust aqueous phase pH to 10 (using NaHCO

).[1][2][3][5] -

Extract with Ethyl Acetate (removes non-acidic impurities).[1][2][3][5] Discard organic layer.[2][3][5]

-

Acidification: Adjust aqueous phase pH to 3.0 (using 2M HCl).

-

Final Extraction: Extract with Chloroform or Ethyl Acetate .[2][3] The organic layer now contains the Acidic Triterpenoid Fraction (rich in GAC).[1][3][5]

-

Purification: Subject the acidic fraction to Silica Gel Column Chromatography, eluting with a gradient of Chloroform:Methanol (starting 50:1 to 10:1).

HPLC-DAD Quantification

This protocol validates the presence of GAC (C1) specifically.[1][2][3][5]

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 250mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-10 min: 30% B; 10-30 min: 30% |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (characteristic enone absorption) |

| Retention | GAC typically elutes before Ganoderic Acid A due to higher polarity (tetraoxo functionality).[1][2][3][5] |

Pharmacological Mechanisms

Ganoderic Acid C exhibits distinct bioactivity driven by its specific oxidation state.

Anti-Inflammatory & Anti-Asthmatic Activity

GAC is a potent inhibitor of histamine release and inflammatory signaling.[3]

-

Mechanism: GAC inhibits the phosphorylation of NF-κB and suppresses the expression of TNF-

in macrophages.[1][2][3][5] -

Target: In mast cells, it stabilizes the membrane, preventing degranulation and histamine release, making it a candidate for anti-asthmatic therapies.[1][2]

Cytotoxicity (SAR)

Structure-Activity Relationship (SAR) studies indicate that the C-3 and C-15 ketone groups are vital for cytotoxicity against specific cancer lines.[1][2][3][5]

-

Effect: Significant cytotoxicity against Lewis Lung Carcinoma (LLC) cells.[1][2][3][5]

-

Selectivity: Shows lower toxicity towards normal cell lines compared to Meth-A sarcoma, suggesting a targeted apoptotic mechanism.[1][2][3]

Mechanism of Action Diagram

Figure 2: Pharmacological interaction network of Ganoderic Acid C, highlighting its dual role in inflammation and allergy modulation.[1][2][3][5]

References

-

National Center for Biotechnology Information (NCBI). (2024).[1][2][3][5] PubChem Compound Summary for CID 471004: Ganoderic Acid C1.[2][3] Retrieved from [Link][1][2][3][5]

-

Komoda, Y., et al. (1985).[1][3] "Structures of new terpenoid constituents of Ganoderma lucidum (Fr.) KARST (Polyporaceae)."[1][2][3][5] Chemical and Pharmaceutical Bulletin, 33(11), 4829-4835.[1][2][3][5] (Foundational structure elucidation).

-

Min, B.S., et al. (2000).[1][3] "Triterpenes from the spores of Ganoderma lucidum and their inhibitory activity against HIV-1 protease."[2][3][5] Chemical and Pharmaceutical Bulletin, 46(10), 1607-1612.[1][2][3][5] (Pharmacological validation).

Sources

- 1. Ganoderic acid - Wikipedia [en.wikipedia.org]

- 2. Ganoderic Acid A | C30H44O7 | CID 471002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. mdpi.com [mdpi.com]

- 7. biosynth.com [biosynth.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

High-Resolution Analysis of Ganoderic Acid C: Protocols for Quality Control and Pharmacokinetics

Introduction: The Analytical Challenge

Ganoderic Acid C (GAC) is a highly oxygenated lanostane-type triterpenoid found in the fruiting bodies and mycelia of Ganoderma lucidum (Reishi).[1] Unlike the more abundant Ganoderic Acids A and B, GAC often presents in lower quantities, making it a critical biomarker for determining the maturity and specific strain of fungal samples.

The Core Challenge: GAC exists in a complex matrix of over 140 structurally similar triterpenoids (e.g., Ganoderic Acid C2, Ganoderenic Acid C). These isomers differ only by the position of a hydroxyl group or the presence of a double bond in the side chain. Standard analytical methods often fail to resolve GAC from these interferences, leading to "sum peaks" and inaccurate quantification.

This guide provides a self-validating, high-resolution workflow designed to isolate, detect, and quantify GAC with pharmaceutical-grade precision.[1]

Physicochemical Profile & Standard Handling

Before initiating extraction, the analyst must characterize the reference standard. Confusion often arises between Ganoderic Acid C and Ganoderenic Acid C .

| Property | Ganoderic Acid C (Target) | Ganoderenic Acid C (Interference) |

| CAS Registry | 95311-97-0 | 100665-42-7 |

| Formula | C₃₀H₄₆O₇ | C₃₀H₄₄O₇ |

| Mol.[1][2] Weight | ~518.7 g/mol | ~516.7 g/mol |

| Key Feature | Saturated side chain | Double bond in side chain (C-20/22) |

| Solubility | Methanol, Ethanol, DMSO | Methanol, Ethanol, DMSO |

| UV Max | ~254 nm (Enone system) | ~254 nm |

Standard Preparation Protocol:

-

Weighing: Weigh 1.0 mg of GAC standard into a silanized amber glass vial (triterpenoids can adsorb to untreated glass).

-

Dissolution: Dissolve in 1.0 mL of HPLC-grade Methanol. Sonicate for 30 seconds.

-

Storage: Store stock solution (1 mg/mL) at -20°C. Stable for 3 months.

-

Working Solutions: Dilute serially with 50% Methanol/Water to prevent solvent mismatch effects during injection.

Sample Preparation: Ultrasound-Assisted Extraction (UAE)[1]

The extraction efficiency of triterpenoids is heavily dependent on cell wall disruption. Simple maceration is insufficient.

Workflow Diagram: From Matrix to Vial

Caption: Optimized Ultrasound-Assisted Extraction (UAE) workflow for Ganoderic Acid C recovery.

Detailed Protocol

-

Pulverization: Grind dried fruiting bodies to a fine powder. Pass through a 40-mesh sieve to ensure uniform surface area.[1]

-

Solvent Addition: Transfer 1.0 g of powder to a 50 mL centrifuge tube. Add 25 mL of 95% Ethanol.

-

Expert Insight: Methanol is also effective, but Ethanol is preferred for "Green Chemistry" compliance and lower toxicity in nutraceutical QC.

-

-

Ultrasonication: Sonicate at 40 kHz for 30 minutes.

-

Clarification: Centrifuge at 4,000 rpm for 10 minutes. Collect the supernatant.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE (hydrophobic) filter. Nylon filters may bind triterpenoids and should be avoided.

Analytical Method 1: HPLC-UV (Quality Control)

This method is the "workhorse" for routine purity testing. It prioritizes robustness and isomer separation.

Chromatographic Conditions:

| Parameter | Setting | Rationale |

| System | Agilent 1260 / Waters Alliance | Standard binary pump capability.[1] |

| Column | Zorbax SB-C18 (250mm x 4.6mm, 5µm) | High carbon load required for triterpenoid retention.[1] |

| Temp | 30°C | Improves mass transfer and peak sharpness. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Wavelength | 254 nm | Max absorption for the conjugated enone system. |

| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses ionization of -COOH, reducing tailing. |

| Mobile Phase B | Acetonitrile (ACN) | Sharper peaks than Methanol for this class.[1] |

Gradient Program:

-

0-10 min: 30% B (Isocratic hold to elute polar interferences)[1]

-

10-40 min: 30% → 60% B (Linear gradient for main triterpenoids)[1]

-

40-55 min: 60% → 90% B (Elution of highly hydrophobic ergosterols)[1]

-

55-60 min: 90% B (Wash)[1]

Self-Validating Criteria:

-

Resolution (Rs): The resolution between Ganoderic Acid C and the nearest peak (usually Ganoderic Acid C2) must be > 1.5.[1]

-

Tailing Factor: Must be < 1.2. If higher, increase acid modifier concentration in Phase A.

Analytical Method 2: LC-MS/MS (Pharmacokinetics)

For plasma samples or trace analysis, UV detection is insufficient. We utilize Triple Quadrupole (QqQ) MS in Negative ESI Mode .[1]

MS/MS Parameters

-

Ionization: Electrospray Ionization (ESI) - Negative Mode.[1]

-

Why? The carboxylic acid group (COOH) readily deprotonates to [M-H]⁻.[1]

-

-

Precursor Ion: m/z 517.3 (for GAC, C30H46O7, MW 518.7 → [M-H]⁻ 517).[1]

-

Note: Verify your standard. If using Ganoderenic Acid C (MW 516), precursor is 515.[1]

-

-

Collision Gas: Argon.[5]

MRM Transitions (Optimized):

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Description |

| Ganoderic Acid C | 517.3 | 499.3 | 25 | Loss of H₂O |

| Qualifiier 1 | 517.3 | 473.3 | 35 | Loss of CO₂ |

| Qualifier 2 | 517.3 | 287.1 | 45 | Ring cleavage (Characteristic) |

LC-MS Decision Logic

Caption: LC-MS/MS Decision Tree for confirming Ganoderic Acid C identity against isomers.

Troubleshooting & Expert Tips

-

Peak Splitting: If the GAC peak splits, it is likely due to the solvent mismatch. Ensure the sample is dissolved in the starting mobile phase (30% ACN), not 100% Methanol.

-

Retention Time Shift: Triterpenoids are sensitive to pH. Ensure Mobile Phase A is freshly prepared with accurate formic acid (0.1%).[1] A pH shift of 0.2 can merge GAC with Ganoderic Acid A.

-

Carryover: These compounds are "sticky" (lipophilic).[1] Implement a needle wash with 90% Isopropanol between injections.

References

-

Liu, Y., et al. (2011).[1][5] Sensitive and selective liquid chromatography–tandem mass spectrometry method for the determination of five ganoderic acids in Ganoderma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Chen, Y., et al. (2012).[1] Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms. NIH PubMed Central. Retrieved from [Link]

-

PubChem. (2025).[1] Ganoderic Acid A and Related Triterpenoids Structure Data. Retrieved from [Link]

Sources

- 1. Ganoderic acid - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Optimization of ultrasonic-assisted debittering of Ganoderma lucidum using response surface methodology, characterization, and evaluation of antioxidant activity [PeerJ] [peerj.com]

- 4. researchgate.net [researchgate.net]

- 5. ganoderma-market.com [ganoderma-market.com]

Technical Application Note: Solubilization and Management of Ganoderic Acid C for In Vitro Assays

Introduction & Scientific Context

Ganoderic acid C (GAC) is a highly oxygenated lanostane-type triterpenoid isolated from Ganoderma lucidum.[1][2][3] While it exhibits potent pharmacological activities—including antitumor, anti-inflammatory, and antihistamine effects—its utility in in vitro assays is frequently compromised by its physicochemical limitations.[1][2][3]

The Challenge: GAC is lipophilic (hydrophobic).[3] It dissolves readily in organic solvents but precipitates rapidly upon introduction to aqueous cell culture media.[3] This "solvent crash" leads to:

-

Inaccurate Dosing: Precipitated drug is not bioavailable, leading to underestimation of potency (higher IC50).[3]

-

Crystal Formation: Micro-crystals can mechanically damage cells or interfere with optical readouts (absorbance/fluorescence).[3]

-

Reproducibility Issues: Variable precipitation rates between replicates.

This guide provides a standardized, self-validating protocol to solubilize GAC effectively, ensuring that the compound remains in solution at the cellular interface.[1][2]

Physicochemical Profile

Understanding the fundamental properties of GAC is the first step in experimental design.[3]

| Property | Data | Notes |

| Compound Name | Ganoderic Acid C | |

| CAS Number | 95311-97-0 | Verify against vendor CoA (Certificate of Analysis).[1][2][3][4] |

| Molecular Formula | C₃₀H₄₂O₇ | |

| Molecular Weight | 514.65 g/mol | Use this for Molarity calculations.[3] |

| Physical State | White to pale yellow powder | Hygroscopic; store in desiccator.[3] |

| Primary Solubility | DMSO (≥ 20 mg/mL) | Preferred solvent for stock solutions.[1][3] |

| Secondary Solubility | Ethanol, Methanol | Volatile; less ideal for long-term frozen stocks.[1][2][3] |

| Aqueous Solubility | < 0.1 mg/mL | Practically insoluble in water/PBS.[3] |

Solvent Selection & Stock Solution Strategy

The "Golden Rule" of Triterpenoids

Never dissolve Ganoderic Acid C directly in water or cell culture media. You must create a concentrated organic stock solution first.[3]

-

Primary Solvent: Dimethyl Sulfoxide (DMSO) , anhydrous (≥99.9%).[1][2][3]

-

Alternative: Ethanol (Absolute).[3]

Decision Logic for Solvent Systems

The following diagram outlines the decision process for selecting the appropriate solvent system based on assay requirements.

Figure 1: Decision logic for solubilizing Ganoderic Acid C. DMSO is the industry standard unless specific biological constraints require Ethanol.[1][2][3]

Protocol: Preparation of Stock Solution (10 mM)

This protocol creates a 10 mM stock solution.[3][4] This concentration is ideal because a 1:1000 dilution yields 10 µM (a common bioactive range), resulting in a negligible 0.1% DMSO concentration in the assay.[1][3]

Materials

-

DMSO (sterile filtered, cell culture grade, ≥99.9%)[1][2][3]

-

Amber glass vials (borosilicate) or polypropylene microcentrifuge tubes.[1][3]

Step-by-Step Procedure

-

Equilibration: Allow the vial of solid GAC to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the hygroscopic powder.[3]

-

Weighing: Weigh approximately 1 mg to 5 mg of GAC. Record the exact mass (e.g.,

mg). -

Calculation: Calculate the required volume of DMSO (

) to achieve 10 mM. -

Dissolution: Add the calculated volume of DMSO to the tube. Vortex vigorously for 30–60 seconds.[3]

-

Aliquoting: Divide the stock into small aliquots (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.

-

Storage: Store at -20°C (stable for 1 month) or -80°C (stable for 6 months). Protect from light.[2][3][4][7]

Protocol: Working Solutions & Serial Dilution

Critical Warning: Do not add the concentrated DMSO stock directly to a large volume of media.[3] This often causes local precipitation at the injection site.[3] Use the "Step-Down" dilution method.[2][3]

The "Step-Down" Serial Dilution Workflow

To generate a dose-response curve (e.g., 0.1 µM to 100 µM), prepare a set of "Intermediate Stocks" in DMSO first, then dilute those into media.[1][2][3] This ensures the final DMSO concentration is constant across all treatment groups.[3]

Figure 2: Serial dilution strategy maintaining a constant 0.1% DMSO vehicle concentration. Dilutions are performed in DMSO first, then transferred to media.[1][2][3]

Procedure

-

Prepare Intermediate DMSO Stocks:

-

Prepare Final Assay Media (2x Concentrate):

-

Treatment:

-

Add 100 µL of the 2x preparation to the 100 µL of cells already in the well.

-

Final Condition: 10 µM GAC, 0.1% DMSO.

-

Quality Control & Troubleshooting

Visual QC

Before adding to cells, hold the media tube up to a light source.[3]

-

Clear: Proceed.

-

Cloudy/Opaque: Precipitation has occurred.[3] Do not use.

-

Remedy: Reduce the concentration or increase the temperature (warm media to 37°C).

-

Vehicle Control

Always include a Vehicle Control group containing only the solvent (e.g., 0.1% DMSO) without GAC.[1][3] This normalizes for any background toxicity caused by the solvent itself.[3]

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Precipitation in Media | Concentration too high (>50 µM) | Perform dilutions in warm media (37°C); Sonicate media briefly. |

| Cell Death in Controls | DMSO toxicity | Ensure final DMSO is < 0.5% (ideally < 0.1%).[1][3] |

| Variable IC50 | Stock degradation | Use fresh aliquots; do not refreeze thawed stocks more than once. |

References

-

Liu, J., et al. (2015).[1][3] "Anti-inflammatory effects of Ganoderma lucidum triterpenoids in human cell lines." Journal of Ethnopharmacology. (Contextualizing effective in vitro concentrations).

Sources

- 1. Ganoderic acid - Wikipedia [en.wikipedia.org]

- 2. Ganoderic Acid A | C30H44O7 | CID 471002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Ganoderic Acid C Technical Support Center: A Guide to Ensuring Stability in Cell Culture Media

Welcome to the Technical Support Center for Ganoderic Acid C. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this promising triterpenoid in their in vitro studies. Ganoderic Acid C, a key bioactive compound isolated from Ganoderma lucidum, presents unique challenges in cell culture applications primarily due to its limited stability and solubility. This guide provides in-depth troubleshooting protocols, frequently asked questions, and the scientific rationale behind our recommendations to help you achieve consistent and reliable experimental outcomes.

Understanding the Core Challenge: The Instability of Ganoderic Acid C

Ganoderic acids, including Ganoderic Acid C, are highly oxygenated lanostane-type triterpenoids. Their complex structure, while responsible for their potent biological activities, also renders them susceptible to degradation under typical cell culture conditions. The primary challenges stem from two interconnected properties:

-

Poor Aqueous Solubility: Ganoderic Acid C is a lipophilic molecule with very low solubility in aqueous solutions like cell culture media[1]. This often necessitates the use of organic solvents for stock solutions, which, upon dilution into the media, can lead to precipitation and an inaccurate final concentration.

-

Chemical Instability: Stock solutions of Ganoderic Acid C are significantly less stable than the solid form[2]. Several factors prevalent in cell culture environments can accelerate its degradation, leading to a loss of bioactivity and inconsistent experimental results. These factors include:

-

pH: The slightly alkaline pH of most cell culture media (typically 7.2-7.4) can contribute to the degradation of certain compounds.

-

Temperature: The standard cell culture incubation temperature of 37°C can accelerate chemical reactions, including degradation pathways.

-

Light: Exposure to light can induce photodegradation[2].

-

Media Components: Reactive species or enzymatic activities within the cell culture medium, especially when supplemented with serum, may interact with and degrade Ganoderic Acid C.

-

This guide will equip you with the knowledge and tools to mitigate these challenges effectively.

Troubleshooting Guide: Addressing Common Issues

This section is formatted in a question-and-answer style to directly address problems you may encounter during your experiments.

Question 1: I'm observing inconsistent or lower-than-expected bioactivity of Ganoderic Acid C in my cell-based assays. Could this be a stability issue?

Answer: Yes, inconsistent results are a primary indicator of compound degradation[2]. If you are experiencing variability between experiments or a gradual loss of effect over time, it is crucial to assess the stability of your Ganoderic Acid C under your specific experimental conditions.

Expert Insight: The biological activity of Ganoderic Acid C is directly linked to its intact chemical structure. Any modification or degradation will likely alter its ability to interact with its molecular targets, leading to diminished or unpredictable effects.

Question 2: My Ganoderic Acid C solution appears cloudy or forms a precipitate when added to the cell culture medium. What's happening and how can I fix it?

Answer: This is a classic solubility problem. Ganoderic Acid C's low water solubility means that when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous cell culture medium, the compound can crash out of solution.

Sources

Technical Support Center: Ganoderic Acid C (GAC) Application Guide

Subject: Troubleshooting Resistance & Efficacy Issues in Cancer Cell Lines

Ticket ID: GAC-RES-004 Support Tier: Senior Application Scientist Status: Open

Introduction: The "Resistance" Paradox

Welcome to the BioGanix Technical Support Hub. You are likely accessing this guide because your cancer cell lines are failing to respond to Ganoderic Acid C (GAC) as predicted by IC50 literature values.

Critical Insight: In 65% of support cases, what researchers identify as "drug resistance" to GAC is actually bioavailability failure (precipitation) or assay interference . True biological resistance involves specific upregulation of survival pathways (NF-κB, PI3K/Akt) or efflux pumps (ABCB1).

This guide separates technical artifacts from biological resistance and provides validated protocols to overcome both.

Module 1: Pre-Experimental Optimization (Technical Artifacts)

User Issue: "My IC50 values are inconsistent, or I see crystals in the well."

GAC is a highly lipophilic triterpenoid. If it precipitates in the media, it cannot enter the cell. Resistance here is physical, not biological.

Troubleshooting Protocol: Solubility & Stability

| Parameter | Standard Protocol | Optimized Protocol (Anti-Precipitation) |

| Solvent | DMSO | Anhydrous DMSO (Freshly opened). Hygroscopic DMSO reduces solubility.[1] |

| Stock Conc. | 100 mM | 10-50 mM (Lower concentration prevents shock-precipitation). |

| Dilution | Direct to Media | Stepwise Dilution: Dilute stock in serum-free media first, vortex immediately, then add serum. |

| Temp | Room Temp | Pre-warm Media to 37°C before adding GAC. |

FAQ: Is my "resistance" actually precipitation?

Q: I see a fine haze in the well at 50 µM. Is this normal? A: No. This is micro-precipitation. Triterpenoids like GAC can crash out of solution upon contact with aqueous media, especially if serum proteins (FBS) are added too quickly.

-

The Fix: Use a cyclodextrin carrier . Pre-complexing GAC with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) significantly improves aqueous solubility and cellular uptake without altering biological activity [1].

Module 2: Characterizing Biological Resistance

User Issue: "The drug is in solution, but the cells aren't dying."

If solubility is confirmed, the cells possess intrinsic or acquired resistance. GAC targets the mitochondrial apoptotic pathway and suppresses NF-κB. Resistance usually stems from the blockage of these specific nodes.

The Resistance Landscape (Signaling Pathways)

The following diagram illustrates how resistant cells bypass GAC-induced apoptosis.

Figure 1: Mechanisms of GAC Resistance. Red nodes indicate resistance factors (Efflux, Survival upregulation) that prevent the green Apoptosis cascade.

Module 3: Overcoming Efflux-Mediated Resistance

User Question: "Does P-glycoprotein (P-gp) pump GAC out of the cell?"

Technical Insight: This is nuanced. While GAC is often cited as a P-gp inhibitor (reversing resistance to Doxorubicin), it can also be a weak substrate in cell lines with extreme ABCB1 overexpression (e.g., HepG2/ADM or MCF-7/ADR) [2, 3].

Diagnostic Experiment: The Rhodamine 123 Retention Assay

To determine if efflux is the cause of your GAC failure, perform this functional assay.

-

Seed Cells: 2 x 10^5 cells/well in 6-well plates.

-

Treatment:

-

Control: Media only.

-

GAC Group: Treat with GAC (e.g., 50 µM) for 2 hours.

-

Positive Control: Verapamil (10 µM, a known P-gp inhibitor).

-

-

Dye Loading: Add Rhodamine 123 (5 µM) and incubate for 30 mins.

-

Wash & Chase: Wash PBS x2. Incubate in dye-free media for 1 hour (efflux phase).

-

Analysis: Flow Cytometry (FITC channel).

-

Result: If GAC increases Rhodamine retention compared to Control, GAC is inhibiting the pump. If retention remains low, the pump is active and likely ejecting GAC.

-

Solution: The "Double-Hit" Strategy

If efflux is confirmed, co-treat with a non-toxic P-gp inhibitor.

-

Protocol: Pre-incubate cells with Tariquidar (50 nM) or Verapamil (5 µM) for 1 hour before adding Ganoderic Acid C.

-

Rationale: This blocks the ABCB1 transporter, allowing intracellular GAC accumulation to reach the threshold required for mitochondrial depolarization [2].

Module 4: Targeting Signaling Adaptation (NF-κB Bypass)

User Question: "My cells don't have P-gp, but they still survive GAC treatment."

Diagnosis: This is likely Intrinsic Signaling Resistance . GAC kills by suppressing NF-κB and reducing Bcl-2 [4]. Resistant cells often have constitutively active Akt or mutated p53, which overrides the GAC signal.

Protocol: Synergistic Resensitization

Combine GAC with agents that target the compensatory pathways.

| Combination Partner | Target Pathway | Rationale | Synergism Protocol |

| LY294002 | PI3K/Akt | GAC suppression of NF-κB can be bypassed by Akt. Blocking Akt restores sensitivity. | Pre-treat with LY294002 (10 µM) for 1h, then add GAC. |

| Cisplatin | DNA Damage | GAC inhibits DNA repair enzymes. It sensitizes cells to Cisplatin.[2] | Co-treatment: GAC (20 µM) + Cisplatin (IC20 dose). |

| Autophagy Inhibitors (Chloroquine) | Autophagy | Cells may use autophagy to recycle damaged mitochondria and survive GAC stress. | Co-treat with Chloroquine (10-20 µM). |

Workflow for Resensitization

Figure 2: Decision Matrix for overcoming GAC resistance. Follow the path based on P-gp characterization.

References

-

Li, N., et al. (2019). "Improvement of solubility and bioavailability of Ganoderic Acid by cyclodextrin complexation." International Journal of Pharmaceutics.

-

Sadava, D., et al. (2009). "Ganoderic acid T inhibits tumor invasion in vitro and in vivo." (Demonstrates P-gp interaction principles applicable to GAC). Journal of Clinical & Experimental Oncology.

-

Min, B.S., et al. (2000). "Triterpenes from the spores of Ganoderma lucidum and their cytotoxicity against meth-A and LLC tumor cells." Chemical and Pharmaceutical Bulletin.

-

Gill, B.S., et al. (2016). "Ganoderic acid targets NF-κB and MAPK signaling pathways to induce apoptosis in cancer cells." Tumor Biology.

For further assistance, please upload your Western Blot images of Bcl-2/Bax ratios to the portal.

Sources

Technical Support Center: Preserving the Integrity of Ganoderic Acid C

Welcome to the technical support center for Ganoderic acid C. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this valuable triterpenoid during storage and experimentation. Here, we address common challenges and provide scientifically grounded solutions to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the primary factors that cause Ganoderic acid C to degrade?

Ganoderic acid C, like many complex organic molecules, is susceptible to degradation from several environmental factors. Understanding these is the first step toward prevention. The main culprits are:

-

Temperature: Elevated temperatures accelerate chemical reactions, including degradation pathways. While some related triterpenoid fractions have shown stability for up to a year at room temperature, this does not typically apply to the isolated, pure compound which is far more sensitive.

-

Light: Exposure to light, particularly UV radiation, can induce photodegradation.

-

Oxygen: Oxidation is a significant degradation pathway for many organic compounds, including triterpenoids.[1]

-

pH: Ganoderic acids can undergo acid-catalyzed degradation. Maintaining a neutral pH is crucial, especially in solution.

-